
4-methoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, contributing to its diverse applications in scientific research. It consists of a benzothiazole ring, which is a heterocyclic compound, attached to a benzamide group through a methoxy bridge.Physical and Chemical Properties Analysis
The physical and chemical properties such as density, melting point, boiling point, etc., of this compound are not specified in the search results .Scientific Research Applications
Antidiabetic Agents
A study by Nomura et al. (1999) explored the structure-activity relationship of benzamide derivatives, leading to the identification of a compound similar to 4-methoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide as a potential drug for treating diabetes mellitus (Nomura et al., 1999).
Liquid Crystal Synthesis
Ha et al. (2010) synthesized a series of calamitic liquid crystals containing a benzothiazole core, similar to the benzamide . These compounds showed potential for various applications due to their mesomorphic properties (Ha et al., 2010).
Antimicrobial Activity
Badne et al. (2011) conducted research on the synthesis of various derivatives of benzothiazole, like the benzamide , and found that these compounds exhibited antimicrobial properties, suggesting potential applications in combating microbial infections (Badne et al., 2011).
Anti-CMV and Antitumor Activities
Yuguoa (2012) synthesized bisamides compounds containing methoxy and benzothiazole, showing that some of these compounds possessed anti-CMV and antitumor activities, indicating potential therapeutic applications (Yuguoa, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body
Mode of Action
It is known that the compound undergoes a cascade benz annulation catalyzed by ag(i), which could potentially influence its interaction with its targets .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections
Pharmacokinetics
Similar compounds have been known to exhibit various pharmacokinetic properties, influencing their bioavailability
Result of Action
Similar compounds have been known to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Action Environment
It is known that various environmental factors, including temperature, ph, and the presence of other compounds, can influence the action and stability of similar compounds
Properties
IUPAC Name |
4-methoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-4-12-21-17-15(24-3)6-5-7-16(17)25-19(21)20-18(22)13-8-10-14(23-2)11-9-13/h1,5-11H,12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDOHYIDSNDVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride](/img/no-structure.png)
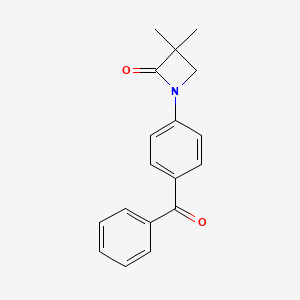
![2-(2-methoxyphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2434069.png)

amino}-4-phenylbutanoate](/img/structure/B2434072.png)
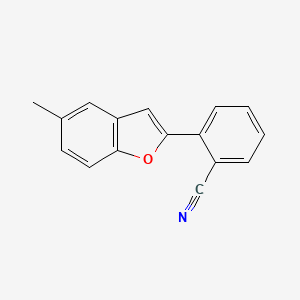
![4-[(4-Chlorophenyl)sulfonyl]-8-[(4-fluorophenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2434074.png)
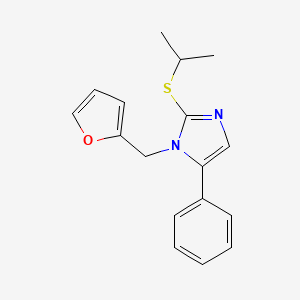
![N-{2-[1-benzoyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2434076.png)
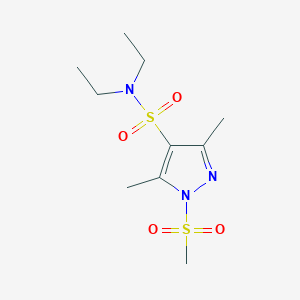
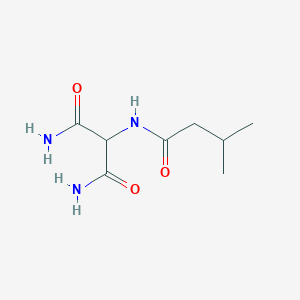
![8-ethoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2434083.png)
